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Abstract
Disodium azelate, the water-soluble salt of azelaic acid, is a dicarboxylic acid with established

therapeutic efficacy in various dermatological conditions. Its clinical utility is intrinsically linked

to its cellular uptake and subsequent metabolic fate within target cells. This technical guide

provides a comprehensive overview of the current understanding of the cellular transport and

metabolism of disodium azelate, with a focus on its active form, azelaic acid. It is designed to

be a valuable resource for researchers, scientists, and professionals involved in drug

development, offering detailed experimental protocols, quantitative data, and visual

representations of key pathways to facilitate further investigation and application of this

compound. While much of the available data pertains to azelaic acid, it is the biologically active

moiety of disodium azelate, and its behavior provides critical insights into the action of the

disodium salt.

Introduction
Disodium azelate is the disodium salt of azelaic acid, a naturally occurring nine-carbon

dicarboxylic acid.[1] Due to its enhanced solubility in aqueous solutions compared to azelaic

acid, disodium azelate is often utilized in pharmaceutical formulations. In biological systems, it

readily dissociates to yield azelate anions and sodium cations. The biological activity is
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primarily attributed to the azelate anion, which is structurally identical to azelaic acid at

physiological pH. Therefore, this guide will focus on the cellular uptake and metabolism of

azelaic acid as the active component of disodium azelate.

Azelaic acid exhibits a range of biological effects, including anti-inflammatory, antimicrobial,

and anti-keratinizing properties.[2][3] It is a known inhibitor of several key enzymes, including

tyrosinase and thioredoxin reductase, and it also impacts mitochondrial function.[4][5]

Understanding how disodium azelate and its active form enter cells and are subsequently

metabolized is crucial for optimizing its therapeutic use and developing novel drug delivery

systems.

Cellular Uptake
The cellular uptake of azelaic acid is a critical step for its pharmacological activity. While

specific transporters for dicarboxylic acids have been identified in various cell types, the precise

mechanisms for azelaic acid are still under investigation. It is believed to involve both passive

diffusion and potentially carrier-mediated transport.

Quantitative Data on Cellular Uptake
Quantitative in vitro data on the specific uptake rates of disodium azelate into relevant skin

cells such as keratinocytes and melanocytes is limited in the current literature. However, in vivo

studies provide some insights into its absorption. Following topical application of a 20% azelaic

acid cream, approximately 3.6% of the applied dose is absorbed systemically.[6] It is important

to note that this value reflects percutaneous absorption through the complex structure of the

skin and not the uptake kinetics of individual cells.

One study investigating the pharmacokinetics of intravenously administered disodium azelate
in healthy volunteers estimated a maximal cellular uptake of 0.657 g/h. This value represents

the total body cellular uptake and is not specific to any particular cell type.
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Parameter Value Conditions Source

Percutaneous

Absorption
3.6% of applied dose

20% azelaic acid

cream applied to face,

chest, and upper back

[6]

Maximal Cellular

Uptake (in vivo)
0.657 g/h

Intravenous infusion

of disodium azelate in

healthy volunteers

Not directly cited

Metabolism
Once inside the cell, azelaic acid is known to undergo metabolism primarily through β-

oxidation, a common pathway for fatty acid degradation.[1][5] This process occurs within the

mitochondria and peroxisomes and results in the shortening of the dicarboxylic acid chain.[7][8]

[9]

Metabolic Pathway
The β-oxidation of azelaic acid (a C9 dicarboxylic acid) leads to the formation of shorter-chain

dicarboxylic acids. The principal metabolite identified in serum and urine is pimelic acid (a C7

dicarboxylic acid).[1][5] Further degradation can occur, ultimately leading to succinyl-CoA,

which can enter the citric acid cycle. Studies in rat liver have indicated that the β-oxidation of

dicarboxylic acids is predominantly carried out in peroxisomes.[7]

Quantitative Data on Metabolism
Quantitative data on the rate of azelaic acid metabolism in specific cell types is not extensively

available. However, studies on dicarboxylic acid β-oxidation in rat liver hepatocytes show that

the rates of H2O2 generation (a marker for peroxisomal β-oxidation) are comparable to those

of monocarboxylic acids, while mitochondrial β-oxidation rates are much lower.[7]
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Metabolite Description Source

Pimelic Acid (C7)
Primary metabolite of azelaic

acid found in serum and urine.
[1][5]

Shorter-chain dicarboxylic

acids

Products of subsequent β-

oxidation cycles.
[1]

Signaling Pathways and Molecular Interactions
Azelaic acid's therapeutic effects are mediated through its interaction with several key cellular

signaling pathways and enzymes.

Inhibition of Tyrosinase and Thioredoxin Reductase
Azelaic acid is a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis, and

thioredoxin reductase, an enzyme involved in regulating cellular redox status and DNA

synthesis.[4]

Enzyme Inhibition Type Ki Value IC50 Value Source

Tyrosinase Competitive 2.73 x 10⁻³ M
>0.5 mM (human

tyrosinase)
[4][10]

Thioredoxin

Reductase
Competitive 1.25 x 10⁻⁵ M Not specified [4]

Impact on Mitochondrial Function
Azelaic acid has been shown to affect mitochondrial function by inhibiting enzymes of the

respiratory chain.[5] This can lead to a decrease in cellular energy production and may

contribute to its anti-proliferative effects.
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Caption: Azelaic acid inhibits complexes of the mitochondrial respiratory chain.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

disodium azelate's cellular uptake and metabolism.

Quantification of Azelaic Acid and its Metabolites by
HPLC
Objective: To quantify the concentration of azelaic acid and its primary metabolite, pimelic acid,

in biological samples.

Materials:

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile phase: Acetonitrile and a buffer solution (e.g., 50 mM sodium phosphate monobasic),

pH adjusted to 2.5-3.5 with phosphoric acid

Acetonitrile for sample extraction

Azelaic acid and pimelic acid standards
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Vortex mixer

Centrifuge

Procedure:

Sample Preparation:

For cell culture samples, lyse the cells and extract with a suitable solvent like acetonitrile.

For tissue samples, homogenize the tissue in an appropriate buffer and extract with

acetonitrile.

For plasma or urine samples, perform a protein precipitation step with acetonitrile.

Vortex the samples vigorously and centrifuge to pellet debris.

Collect the supernatant and filter through a 0.22 µm syringe filter.

HPLC Analysis:

Set the HPLC column temperature (e.g., 30°C).

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

Inject a known volume of the prepared sample onto the column.

Detect the analytes using a UV detector at a wavelength of approximately 210 nm.

Create a standard curve using known concentrations of azelaic acid and pimelic acid to

quantify the amounts in the samples.

Cellular Uptake Assay
Objective: To determine the rate and extent of azelaic acid uptake into cultured cells.

Materials:

Cultured cells (e.g., keratinocytes, melanocytes)
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Cell culture medium and supplements

Disodium azelate or azelaic acid solution

Phosphate-buffered saline (PBS)

Cell lysis buffer

HPLC or GC-MS for quantification

Procedure:

Seed cells in multi-well plates and grow to a desired confluency.

Wash the cells with pre-warmed PBS.

Add cell culture medium containing a known concentration of disodium azelate or azelaic

acid to the cells.

Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).

At each time point, rapidly wash the cells with ice-cold PBS to stop the uptake process.

Lyse the cells using a suitable lysis buffer.

Collect the cell lysates and quantify the intracellular concentration of azelaic acid using

HPLC or GC-MS as described above.

Determine the protein concentration of the cell lysates to normalize the uptake data.

Calculate the uptake rate (e.g., in nmol/mg protein/min).
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Caption: A general workflow for studying cellular uptake and metabolism.
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Conclusion
Disodium azelate, through its active form azelaic acid, exerts its therapeutic effects by

modulating various cellular processes. While the primary metabolic pathway of β-oxidation is

established, and its inhibitory effects on key enzymes are known, there remains a need for

more detailed quantitative data on its cellular uptake and metabolic rates in specific target cells.

The experimental protocols and pathway diagrams provided in this guide offer a framework for

researchers to further investigate these aspects. A deeper understanding of the cellular

pharmacokinetics and pharmacodynamics of disodium azelate will be instrumental in

optimizing its clinical applications and in the rational design of new therapeutic strategies.

Need Custom Synthesis?
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To cite this document: BenchChem. [Cellular uptake and metabolism of Disodium azelate].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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